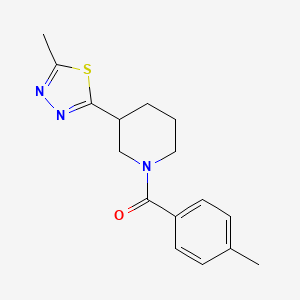

![molecular formula C18H19FN2O3S2 B2560456 Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate CAS No. 687562-50-1](/img/structure/B2560456.png)

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

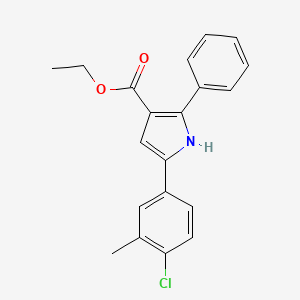

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a tetrahydrothieno[3,2-d]pyrimidin-2-yl moiety attached to a 4-fluorophenyl group . Further analysis would require more specific data or computational modeling.Chemical Reactions Analysis

The reaction mechanisms involving this compound could be quite diverse, depending on the specific conditions and reactants . For instance, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study elaborates on the environmentally friendly synthesis of derivatives related to Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate, showing potent antibacterial and antifungal activities. These derivatives were assessed in vitro for their antimicrobial properties against various pathogens, with certain compounds exhibiting significant efficacy comparable to standard drugs. Furthermore, the molecular docking study predicted the binding interactions, suggesting the mechanism of action of these derivatives as antimicrobial agents. The ADMET analysis indicated good oral drug-like properties, making them potential candidates for oral drug development. The compounds demonstrated non-toxicity in cytotoxicity and acute oral toxicity studies, highlighting their safety and antimicrobial selectivity (Tiwari et al., 2018).

Chemical Synthesis Techniques

Research on the synthesis techniques involving this compound-related compounds has been conducted. For example, the study of stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offers a mild methodology for the removal of the synthetically useful sulfone moiety, contributing to the synthesis of α-fluoro esters. This technique provides a new pathway for synthesizing compounds with potential pharmacological applications (Wnuk et al., 1996).

Anticancer Potential

A recent study demonstrated the synthesis and characterization of a new derivative using the S-arylation method. This compound showed potent cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range compared to the standard drug, docetaxel. It also displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).

Corrosion Inhibition

The compound Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate, related to the chemical , was synthesized and analyzed for its corrosion inhibition performance on carbon steel in pickling acids. The study showed an impressive inhibition efficiency, indicating the potential of similar compounds for industrial applications to protect metals against corrosion. The research integrated experimental methods with quantum chemical and Monte Carlo simulation studies to elucidate the mechanism of action (El-Lateef et al., 2019).

Future Directions

The future directions for research on this compound could include further exploration of its potential therapeutic applications, as well as the development of new synthetic methods for its preparation . Additionally, more detailed studies on its physical and chemical properties could also be beneficial.

Properties

IUPAC Name |

ethyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S2/c1-4-24-16(23)18(2,3)26-17-20-13-9-10-25-14(13)15(22)21(17)12-7-5-11(19)6-8-12/h5-8H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGITCQODOMMPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

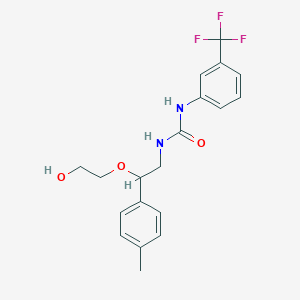

![(5Z)-5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2560374.png)

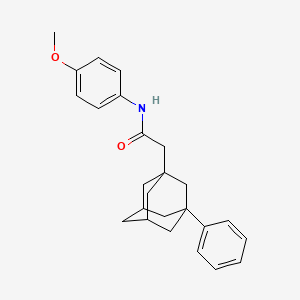

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2560378.png)

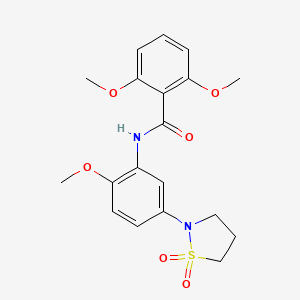

![methyl 2-{2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamido}-4-nitrobenzoate](/img/structure/B2560382.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2560386.png)

![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)

![2-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2560395.png)